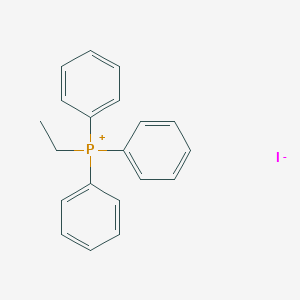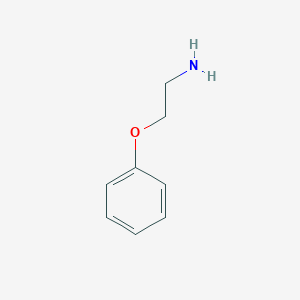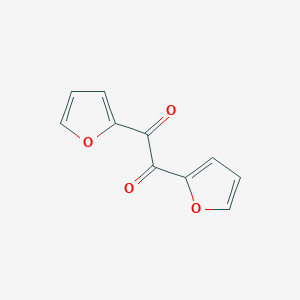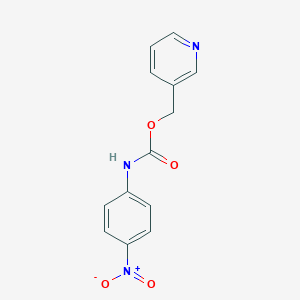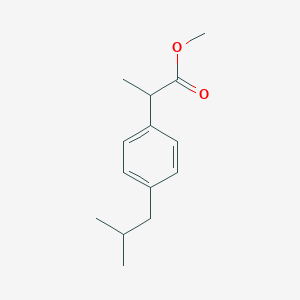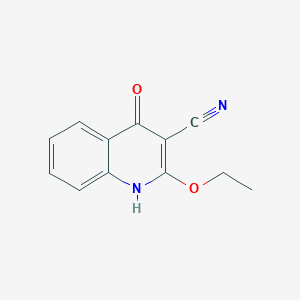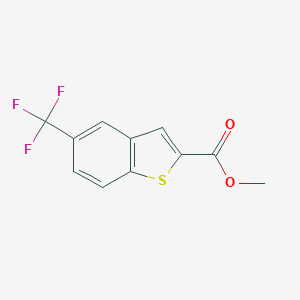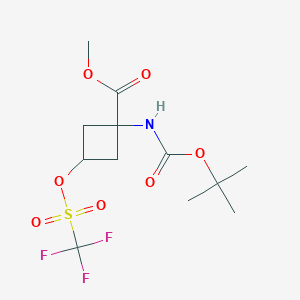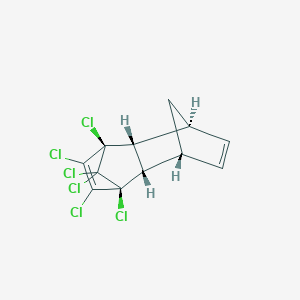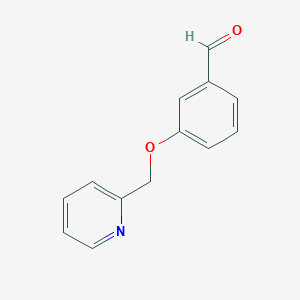
Pseudoverdin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudoverdin is a green pigment that is structurally similar to chlorophyll. It is a synthetic compound that has been used in scientific research for several decades. Pseudoverdin is produced through a complex synthesis method that involves multiple steps. This pigment has been used in various scientific applications, including as a fluorescent probe, a photosensitizer, and a molecular sensor. In
Applications De Recherche Scientifique
Pseudoverdin has been used in various scientific research applications, including as a fluorescent probe, a photosensitizer, and a molecular sensor. As a fluorescent probe, pseudoverdin has been used to study the structure and function of proteins and nucleic acids. As a photosensitizer, pseudoverdin has been used in photodynamic therapy for cancer treatment. As a molecular sensor, pseudoverdin has been used to detect and quantify various analytes, including metal ions and biomolecules.
Mécanisme D'action
The mechanism of action of pseudoverdin is complex and varies depending on its application. As a fluorescent probe, pseudoverdin binds to proteins and nucleic acids, causing a shift in its fluorescence emission spectrum. As a photosensitizer, pseudoverdin absorbs light energy and transfers it to oxygen, generating reactive oxygen species that can damage cancer cells. As a molecular sensor, pseudoverdin undergoes a conformational change upon binding to its target analyte, resulting in a change in its fluorescence emission spectrum.
Effets Biochimiques Et Physiologiques
Pseudoverdin has been shown to have various biochemical and physiological effects. As a photosensitizer, pseudoverdin can induce apoptosis in cancer cells and has been shown to be effective in the treatment of various types of cancer. As a molecular sensor, pseudoverdin has been used to study the interactions between proteins and nucleic acids. Pseudoverdin has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Pseudoverdin has several advantages for lab experiments, including its high fluorescence quantum yield, its stability under various conditions, and its ability to bind to proteins and nucleic acids. However, pseudoverdin also has some limitations, including its complex synthesis method, its high cost, and its limited availability.
Orientations Futures
There are several future directions for the use of pseudoverdin in scientific research. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for pseudoverdin, including as a biosensor for the detection of disease biomarkers. Additionally, the use of pseudoverdin in combination with other compounds, such as nanoparticles, may enhance its therapeutic efficacy in cancer treatment.
Conclusion
In conclusion, pseudoverdin is a synthetic green pigment that has been used in various scientific research applications. Its complex synthesis method, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Pseudoverdin has the potential to be a valuable tool in scientific research and may have therapeutic applications in the future.
Méthodes De Synthèse
The synthesis of pseudoverdin involves several steps, including the condensation of pyrrole and aldehyde, and the subsequent oxidation of the resulting intermediate. The final product is obtained through a series of purification steps. The synthesis of pseudoverdin is a complex process that requires specialized equipment and expertise.
Propriétés
Numéro CAS |
150624-46-7 |
|---|---|
Nom du produit |
Pseudoverdin |
Formule moléculaire |
C10H7NO5 |
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
N-(6,7-dihydroxy-2-oxochromen-3-yl)formamide |
InChI |
InChI=1S/C10H7NO5/c12-4-11-6-1-5-2-7(13)8(14)3-9(5)16-10(6)15/h1-4,13-14H,(H,11,12) |
Clé InChI |
CQNMQTYIULLBAS-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1O)O)NC=O |
SMILES canonique |
C1=C2C=C(C(=O)OC2=CC(=C1O)O)NC=O |
Autres numéros CAS |
150624-46-7 |
Synonymes |
3-formylamino-6,7-dihydroxycoumarin pseudoverdin pseudoverdine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



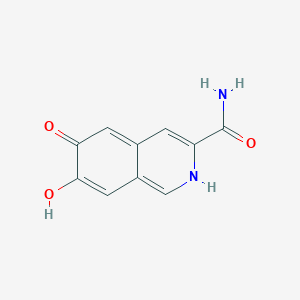
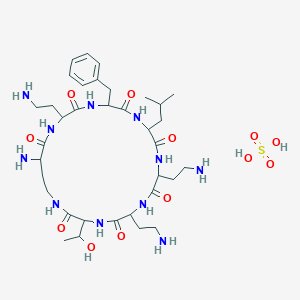

![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)
